2-acetamido-N-methylbutanediamide CAS number 36318-48-6 properties
2-acetamido-N-methylbutanediamide CAS number 36318-48-6 properties
The following technical guide details the properties, synthesis, and analytical characterization of 2-acetamido-N-methylbutanediamide (CAS 36318-48-6). This document is structured for researchers and drug development professionals, focusing on its role as a chiral building block and potential process impurity in peptide mimetic synthesis.
CAS Number: 36318-48-6 Chemical Class: Functionalized Amino Acid Diamide / Aspartic Acid Derivative[1]
Executive Technical Summary
2-acetamido-N-methylbutanediamide is a diamide derivative of aspartic acid, characterized by an N-acetyl group at the
In drug development, this molecule is critical as:
-
A Chiral Building Block: For the synthesis of complex pharmaceutical intermediates requiring an aspartyl backbone with differentiated amide termini.
-
A Process Impurity: Potentially generated during the synthesis of aspartic acid-containing drugs or N-methylated peptide analogs, particularly where N-acetylaspartic anhydride intermediates are employed.
Physicochemical Properties & Molecular Identity[3][4][5][6]
The molecule exhibits high polarity due to its three carbonyl groups and multiple hydrogen bond donors/acceptors. It is distinct from its glutamine analog (Aceglutamide) by a single methylene unit in the backbone.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 187.19 g/mol | |
| IUPAC Name | 2-acetamido-N-methylbutanediamide | Ambiguity in N-methyl position (see Isomerism below) |
| Physical State | White to off-white solid | Hygroscopic tendency |
| Solubility | High: Water, DMSO, MethanolLow: Hexane, DCM | Driven by polar amide functionality |
| LogP (Predicted) | -1.2 to -0.8 | Highly hydrophilic |
| pKa (Predicted) | ~13-14 (Amide NH) | Non-ionizable in physiological pH range |
| H-Bond Donors | 3 | Amide NH groups |
| H-Bond Acceptors | 3 | Carbonyl Oxygens |
Structural Isomerism & Regiochemistry
The name "2-acetamido-N-methylbutanediamide" allows for two primary regioisomers depending on the location of the methyl group:
-
-Isomer: N-acetyl-aspartic acid
-methylamide (Methyl on C1 amide). -
-Isomer: N-acetyl-aspartic acid
-methylamide (Methyl on C4 side-chain amide).
Note: In commercial synthesis via the anhydride route without protection strategies, a mixture of
Synthetic Pathways & Process Chemistry
The synthesis of CAS 36318-48-6 typically proceeds through the activation of N-acetyl-L-aspartic acid. The critical technical challenge is controlling regioselectivity during the amidation step.
Core Synthetic Route: Anhydride Ring Opening
The most direct industrial route involves the formation of N-acetylaspartic anhydride, followed by nucleophilic attack by methylamine.
Mechanism:
-
Precursor: N-Acetyl-L-Aspartic Acid.
-
Cyclization: Dehydration using Acetic Anhydride (
) to form N-Acetylaspartic Anhydride . -
Aminolysis: Reaction with Methylamine (
).-
Path A (Kinetic): Attack at the less hindered carbonyl (
-carbonyl) -amide product. -
Path B (Thermodynamic): Attack at the
-carbonyl -amide product.
-
-
Final Amidation: The remaining carboxylic acid is converted to the primary amide (if the target is the diamide).
Visualization: Synthetic Workflow & Regioselectivity
The following diagram illustrates the bifurcation in synthesis that leads to the target molecule and its potential impurities.
Caption: Synthetic divergence in the aminolysis of N-acetylaspartic anhydride leading to regioisomeric precursors.
Analytical Characterization & Identification
To validate the identity of CAS 36318-48-6, a multi-modal analytical approach is required. The high polarity of the molecule necessitates specific chromatographic conditions.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
-
Amide Protons (
7.5 - 8.5 ppm): Three distinct signals corresponding to the Acetyl-NH, Methyl-NH (quartet coupling), and Primary Amide . -
Methine Chiral Center (
~4.5 ppm): A multiplet (dt or q) representing the -proton ( ). -
Methylene Group (
~2.4 - 2.6 ppm): Diastereotopic protons of the aspartyl side chain ( ). -
Methyl Groups:
-
Acetyl-
: Singlet at ~1.8 ppm. -
N-Methyl-
: Doublet at ~2.6 ppm (coupled to NH).
-
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of
(-17). -
Loss of Acetyl group (
, -42). -
Characteristic fragment at
~129 (loss of methylamide or acetamide moiety depending on fragmentation path).
-
C. Chromatographic Method (HPLC)
Due to low retention on standard C18 columns, an HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 method is recommended.
Recommended Protocol:
-
Column: Amide-C18 or ZIC-HILIC (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10% B (Isocratic or shallow gradient) for C18; 90-50% B for HILIC.
-
Detection: UV at 210 nm (Amide absorption).
Applications in Drug Development
Peptidomimetic Scaffolds
This molecule serves as a minimal model for the Asx-turn (Aspartic acid turn) in proteins. Researchers use it to study the thermodynamics of amide-amide hydrogen bonding in aqueous environments. In drug design, it acts as a scaffold for:
-
Protease Inhibitors: The succinamide backbone mimics the transition state of peptide bond hydrolysis.
-
Neuroactive Agents: Analogues of N-acetylaspartylglutamate (NAAG), a neuropeptide.
Impurity Reference Standard
In the GMP manufacturing of peptide drugs containing Aspartic acid, "Aspartimide" formation is a common side reaction. While CAS 36318-48-6 is an open-chain diamide, it can form via the hydrolysis of the Aspartimide intermediate in the presence of methylamine.
-
Scenario: If a peptide synthesis involves methylamine deprotection or cleavage, the aspartyl residue may cyclize and then ring-open to form this impurity.
Handling, Stability, and Safety
-
Hygroscopicity: The diamide nature makes the solid highly hygroscopic. Store under inert atmosphere (Nitrogen/Argon) with desiccant.
-
Hydrolysis Risk: Stable at neutral pH. Susceptible to hydrolysis at extreme pH (<2 or >10), reverting to Aspartic acid derivatives.
-
Safety: Standard laboratory PPE (Gloves, Goggles). No specific high-toxicity alerts (GHS Unclassified), but should be treated as a potential irritant.
References
-
PubChem Database. Compound Summary: 2-acetamido-N-methylbutanediamide (CAS 36318-48-6).[2] National Library of Medicine. Available at: [Link]
- Gairi, M. et al. (1995).Synthesis and NMR studies of N-acetyl-L-aspartic acid N'-methylamides. (Contextual reference for Aspartic anhydride ring opening regioselectivity). Journal of Organic Chemistry.
